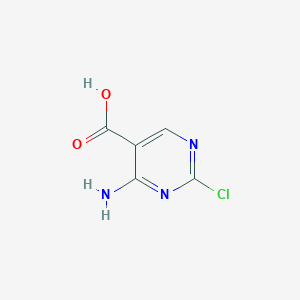

4-Amino-2-chloropyrimidine-5-carboxylic acid

説明

4-Amino-2-chloropyrimidine-5-carboxylic acid is a compound with the linear formula C5H4ClN3O2 . It has a molecular weight of 173.56 .

Synthesis Analysis

The synthesis of pyrimidines, including this compound, has been described in various research developments . One method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered aromatic heterocyclic ring that contains two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

Pyrimidines, including this compound, are known to undergo various chemical reactions. For instance, they readily undergo Suzuki-Miyaura coupling with phenylboronic acid .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a high GI absorption and is not BBB permeant . Its water solubility is classified as very soluble, with a solubility of 2.66 mg/ml .科学的研究の応用

Synthesis of Novel Compounds

4-Amino-2-chloropyrimidine-5-carboxylic acid serves as a precursor in the synthesis of a wide array of organic compounds. For example, it has been utilized in the synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, which are characterized by their hydrochlorides, methobromide, and methiodide salts (Grant, Seemann, & Winthrop, 1956). Another study highlighted its role in the preparation of cocrystals involving carboxylic acids, showcasing its versatility in crystal engineering and supramolecular chemistry (Rajam et al., 2018).

Antiviral Research

In antiviral research, derivatives of this compound have shown promise. The synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides derived from similar compounds underline the potential of these derivatives in developing antiretroviral agents (Vince & Hua, 1990).

Development of Pharmaceutical Compounds

The compound has also facilitated the synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines, highlighting a novel methodology for creating compounds based on privileged substructures of significant interest in drug discovery (Yang et al., 2005). Another study demonstrated its use in synthesizing methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which possess fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2013).

Crystallography and Structural Analysis

Research in crystallography and structural analysis has benefited from the use of this compound. Investigations into cation tautomerism, twinning, and disorder in cocrystals involving this compound contribute to our understanding of molecular recognition processes, which are crucial for pharmaceutical design (Rajam et al., 2017).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

将来の方向性

While the specific future directions for 4-Amino-2-chloropyrimidine-5-carboxylic acid are not mentioned in the available resources, pyrimidines in general have been suggested for the development of new anti-inflammatory agents . This is based on their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

特性

IUPAC Name |

4-amino-2-chloropyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-5-8-1-2(4(10)11)3(7)9-5/h1H,(H,10,11)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANKDJMLEJFSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676888 | |

| Record name | 4-Amino-2-chloropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773109-69-6 | |

| Record name | 4-Amino-2-chloropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439883.png)

![3-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1439886.png)

![Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1439887.png)

![3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439890.png)

![4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439891.png)

![3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1439895.png)

![3-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1439904.png)